molecular formula C6H8F3NO2 B12359143 4-Hydroxy-6-(trifluoromethyl)piperidin-2-one

4-Hydroxy-6-(trifluoromethyl)piperidin-2-one

Cat. No.: B12359143
M. Wt: 183.13 g/mol
InChI Key: HQAHOQKCMBYMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-(trifluoromethyl)piperidin-2-one is a compound with the molecular formula C6H8F3NO2. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs due to their versatile chemical properties .

Preparation Methods

One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve multi-step synthesis routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Hydroxy-6-(trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogen gas in the presence of a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-6-(trifluoromethyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-Hydroxy-6-(trifluoromethyl)piperidin-2-one can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

4-hydroxy-6-(trifluoromethyl)piperidin-2-one

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h3-4,11H,1-2H2,(H,10,12)

InChI Key

HQAHOQKCMBYMQY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)NC1C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.